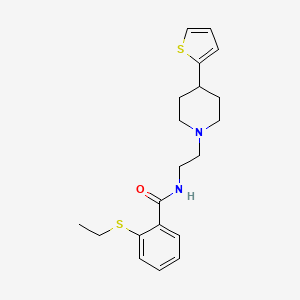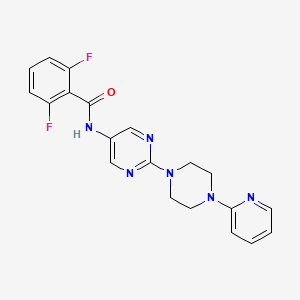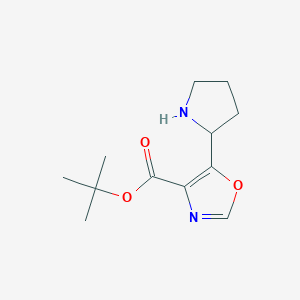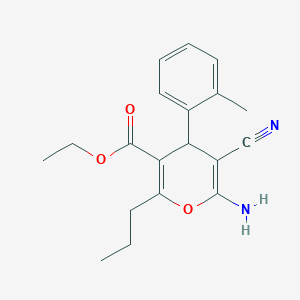
2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely participate in hydrogen bonding, while the thiophene and piperidine rings could contribute to the overall shape and electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
Anti-Parasitic Activity
Researchers have synthesized novel amide and urea derivatives of thiazol-2-ethylamines, including structures similar to 2-(ethylthio)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide, demonstrating significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. These compounds showed potent inhibitory effects in vitro, with some derivatives exhibiting IC50 values below 100nM, highlighting their potential as therapeutic agents against parasitic infections (Patrick et al., 2016).
Antimicrobial Activity
In the pursuit of novel Mycobacterium tuberculosis GyrB inhibitors, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized. These compounds were evaluated for their in vitro antimicrobial activity, demonstrating efficacy against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting the potential of similar compounds in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
A study on sigma receptor agonists, including compounds structurally related to this compound, explored their potential in chronic pain treatment. These agonists exhibited analgesic and antidepressive effects in animal models, suggesting a novel approach for chronic pain management with implications in cancer pain relief (Nozaki et al., 2012).
Sigma Receptor Binding for Breast Cancer Imaging
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA), a compound with structural similarities to the discussed chemical, has been investigated for its potential in imaging breast cancer through sigma receptor binding. This study indicated that PIMBA accumulates in breast tumors in vivo, underscoring the potential of related compounds for noninvasively assessing tumor proliferation and aiding in the diagnosis of breast cancer (Caveliers et al., 2002).
作用機序
将来の方向性
特性
IUPAC Name |
2-ethylsulfanyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-2-24-19-7-4-3-6-17(19)20(23)21-11-14-22-12-9-16(10-13-22)18-8-5-15-25-18/h3-8,15-16H,2,9-14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEOUXATSUIYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2413940.png)

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)



![5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2413947.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide](/img/structure/B2413948.png)

![3,4-diethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2413952.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2413954.png)
